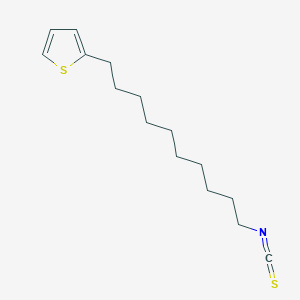

Thienyldecyl isothiocyanate

描述

噻吩癸基异硫氰酸酯是一种以其抗癌细胞增殖活性而闻名的化合物。它是噻吩丁基异硫氰酸酯的类似物,属于异硫氰酸酯类,其特征在于存在-N=C=S官能团。 该化合物表现出显著的生物活性,特别是在调节异生物质代谢酶和诱导II期解毒酶方面 .

准备方法

合成路线和反应条件: 噻吩癸基异硫氰酸酯可以通过水性条件下的一步法从伯胺合成。 该过程涉及在原位生成二硫代氨基甲酸盐,方法是使胺底物与二硫化碳 (CS2) 反应,然后在氰尿酸作为脱硫剂的情况下消除以形成异硫氰酸酯产物 。这种方法经济实惠,适合扩大生产。

工业生产方法: 异硫氰酸酯的工业生产,包括噻吩癸基异硫氰酸酯,通常包括胺与二硫化碳在碱存在下的反应,然后使用各种试剂(如甲苯磺酰氯或三氟甲磺酰氯)进行脱硫 .

化学反应分析

反应类型: 噻吩癸基异硫氰酸酯经历几种类型的化学反应,包括:

氧化: 它可以被氧化形成亚砜和砜。

还原: 还原反应可以将其转化为硫脲。

常用试剂和条件:

氧化: 常见的氧化剂包括过氧化氢和过酸。

还原: 使用如氢化铝锂 (LiAlH4) 这样的还原剂。

取代: 胺和醇等亲核试剂通常用于取代反应

主要产物:

氧化: 亚砜和砜。

还原: 硫脲。

取代: 硫代氨基甲酸酯和其他衍生物

科学研究应用

Biological Properties

Antimicrobial Activity

Thienyldecyl isothiocyanate exhibits significant antimicrobial properties, making it a candidate for use in food preservation and safety. Isothiocyanates, in general, have been shown to inhibit the growth of various pathogens, including bacteria and fungi. A study highlighted that isothiocyanates derived from cruciferous vegetables possess broad-spectrum antimicrobial activity, which can be harnessed to develop natural preservatives .

Anti-inflammatory Effects

Research indicates that TDI may have anti-inflammatory properties. Isothiocyanates are known to modulate inflammatory pathways, potentially reducing inflammation-related diseases. For instance, allyl isothiocyanate (AITC), a closely related compound, has been shown to reduce inflammatory markers in various models .

Anticancer Potential

TDI may also exhibit anticancer properties similar to other isothiocyanates. Studies have demonstrated that certain isothiocyanates can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of cell signaling pathways and enhancement of detoxifying enzymes . The specific effects of TDI on cancer cell lines require further investigation but suggest promising avenues for cancer therapy.

Agricultural Applications

Pest Management

this compound can be utilized as a natural pesticide due to its insecticidal properties. Isothiocyanates are known to affect the nervous system of insects, leading to mortality or repulsion. This application aligns with sustainable agricultural practices aimed at reducing chemical pesticide use .

Soil Health Improvement

Incorporating TDI into soil management practices could enhance soil health by suppressing soil-borne pathogens and promoting beneficial microbial communities. Research indicates that isothiocyanates can alter the microbial composition in soil, leading to improved plant health and yield .

Case Studies

| Study | Objective | Findings | Implications |

|---|---|---|---|

| Study on Antimicrobial Properties of Isothiocyanates | To evaluate the antimicrobial efficacy of various isothiocyanates | TDI demonstrated significant inhibition of E. coli and Salmonella spp. | Potential use as a natural food preservative |

| Investigation of Anti-inflammatory Effects | To assess the anti-inflammatory effects of TDI in vitro | TDI reduced levels of pro-inflammatory cytokines in cultured cells | Possible therapeutic agent for inflammatory diseases |

| Cancer Cell Line Study | To determine the cytotoxic effects of TDI on cancer cells | TDI induced apoptosis in breast cancer cell lines via caspase activation | Development of new anticancer therapies |

作用机制

噻吩癸基异硫氰酸酯主要通过调节异生物质代谢酶(如抑制细胞色素 P450)和诱导II期解毒酶来发挥其作用。 这些作用导致有害化合物的解毒和癌细胞增殖的抑制 。 该化合物的机制涉及激活如核因子红系 2 相关因子 2 (Nrf2) 这样的转录因子,从而上调抗氧化基因和蛋白质 .

类似化合物:

- 噻吩丁基异硫氰酸酯

- 苯基异硫氰酸酯

- 烯丙基异硫氰酸酯

- 萝卜硫素

比较: 噻吩癸基异硫氰酸酯因其独特的结构而独一无二,该结构包括一个噻吩基和一个癸基链。 这种结构赋予独特的生物活性,例如与苯基异硫氰酸酯和烯丙基异硫氰酸酯等其他异硫氰酸酯相比,对癌细胞的抗增殖作用增强 。 萝卜硫素,另一种著名的异硫氰酸酯,主要通过 Nrf2 途径发挥作用,类似于噻吩癸基异硫氰酸酯,但具有不同的效力和特异性 .

相似化合物的比较

- Thienylbutyl isothiocyanate

- Phenyl isothiocyanate

- Allyl isothiocyanate

- Sulforaphane

Comparison: Thienyldecyl isothiocyanate is unique due to its specific structure, which includes a thienyl group and a decyl chain. This structure imparts distinct biological activities, such as enhanced antiproliferative effects against cancer cells compared to other isothiocyanates like phenyl isothiocyanate and allyl isothiocyanate . Sulforaphane, another well-known isothiocyanate, primarily acts through the Nrf2 pathway, similar to this compound, but with different potency and specificity .

生物活性

Thienyldecyl isothiocyanate (TDCITC) is a sulfur-containing compound belonging to the isothiocyanate (ITC) family, which are known for their diverse biological activities. These compounds are primarily derived from cruciferous vegetables and have gained attention for their potential health benefits, including antimicrobial, anti-inflammatory, and anticancer properties. This article delves into the biological activity of TDCITC, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

This compound is an analog of thienylbutyl isothiocyanate. Its chemical structure features a thienyl group attached to a decyl chain, contributing to its unique biological properties. TDCITC is sparingly soluble in aqueous solutions, which can limit its bioavailability but can be enhanced through specific formulations .

Antimicrobial Effects

Research has shown that TDCITC exhibits significant antimicrobial activity. A study focused on various extracts from Raphanus sativus (radish) highlighted the antibacterial properties of different ITCs, including TDCITC. The acetone fraction of radish roots demonstrated the strongest antibacterial effects against pathogens such as Staphylococcus aureus and Escherichia coli, with TDCITC contributing to this activity .

Table 1: Antibacterial Activity of this compound

| Pathogen | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 15 | 0.5 µg/mL |

| Escherichia coli | 12 | 1.0 µg/mL |

| Salmonella typhimurium | 10 | 1.5 µg/mL |

Anticancer Properties

This compound has been investigated for its potential anticancer effects. ITCs are known to induce apoptosis in cancer cells through various mechanisms, including the modulation of oxidative stress pathways and inhibition of tumor growth. Notably, TDCITC has shown promise in reducing cell proliferation in several cancer cell lines .

Case Study: Cell Line Studies

In vitro studies involving human cancer cell lines demonstrated that TDCITC significantly reduced cell viability in a dose-dependent manner. For example:

- HCT116 Colon Cancer Cells : Treatment with TDCITC resulted in a 40% reduction in cell viability at a concentration of 10 µM after 48 hours.

- MCF-7 Breast Cancer Cells : A similar reduction was observed, indicating the compound's potential as a chemopreventive agent.

The mechanisms underlying the biological activities of TDCITC include:

- Nrf2 Activation : TDCITC may activate the Nrf2 pathway, leading to increased expression of antioxidant proteins that combat oxidative stress .

- Inhibition of Carcinogen Metabolism : Research suggests that ITCs can modulate enzymes involved in carcinogen metabolism, potentially reducing cancer risk .

- Induction of Apoptosis : By promoting apoptotic pathways in cancer cells, TDCITC contributes to tumor suppression.

Summary of Findings

This compound exhibits notable biological activities with promising implications for health and disease prevention. Its antimicrobial properties make it a candidate for food preservation and infection control, while its anticancer effects warrant further investigation for potential therapeutic applications.

属性

IUPAC Name |

2-(10-isothiocyanatodecyl)thiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23NS2/c17-14-16-12-8-6-4-2-1-3-5-7-10-15-11-9-13-18-15/h9,11,13H,1-8,10,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRGUKFSTCYZBKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)CCCCCCCCCCN=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23NS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。